7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Description
Historical Evolution of Pyrrolopyrimidine-Based Drug Discovery
The pyrrolo[2,3-d]pyrimidine nucleus, first identified as a deaza-isostere of adenine in the 1990s, gained prominence through its structural mimicry of ATP’s purine base. Early work focused on antiviral applications, but the 2001 FDA approval of imatinib—a tyrosine kinase inhibitor—redirected attention to kinase modulation. Between 2017–2021, over 30 pyrrolopyrimidine derivatives entered preclinical trials, primarily targeting EGFR and VEGFR pathways due to their roles in epithelial homeostasis and angiogenesis. The scaffold’s planar geometry enables deep penetration into kinase ATP-binding pockets, while its nitrogen-rich structure supports hydrogen bonding with conserved residues like Cys773 in EGFR.
A pivotal shift occurred with the introduction of 7-benzyl substitutions, as exemplified by N⁴-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines. These compounds demonstrated dual PDGFRβ/VEGFR-2 inhibition at IC₅₀ values <50 nM in biochemical assays, surpassing earlier analogues lacking the benzyl group. The benzyl moiety’s hydrophobic surface area increased van der Waals interactions with kinase hydrophobic regions, improving target residence time by 3–5 fold compared to methyl-substituted derivatives.
Structural Significance of 7-Benzyl Substitution Patterns on Bioactivity
The 7-benzyl group in 7-benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile induces conformational changes that optimize target engagement. X-ray crystallography of EGFR-bound complexes reveals the benzyl’s phenyl ring occupies a lipophilic cleft formed by Leu694, Leu768, and Val702, contributing -4.2 kcal/mol binding energy through hydrophobic effects. Substitution at the benzyl para-position with electron-withdrawing groups (e.g., -CF₃) enhances potency; 7-(4-trifluoromethylbenzyl) analogues show 18-fold greater VEGFR-2 inhibition (IC₅₀ = 2.3 nM) versus unsubstituted derivatives.
The 5-carbonitrile group serves dual roles:
- Electronic Modulation : The -CN group withdraws electron density from the pyrrolopyrimidine core, increasing π-π stacking interactions with Phe832 in EGFR’s activation loop.
- Solubility Optimization : Despite its hydrophobic nature, the nitrile improves aqueous solubility (2.1 mg/mL vs 0.3 mg/mL for 5-H analogues) through dipole interactions with solvent molecules.
Table 1: Bioactivity Trends in 7-Benzylpyrrolopyrimidine Analogues
| Substituent Position | Target Kinase | IC₅₀ (nM) | Selectivity Ratio (vs WT EGFR) |
|---|---|---|---|
| 7-Benzyl (meta-Cl) | EGFR L858R | 4.7 | 28:1 |
| 7-Benzyl (para-CF₃) | VEGFR-2 | 2.3 | 65:1 |
| 7-Benzyl (ortho-OCH₃) | JAK2 | 11.4 | 9:1 |
Synthetic accessibility further drives this substitution pattern’s adoption. The Knoevenagel condensation route enables efficient benzyl introduction via sodium hydride-mediated alkylation of pyrrolopyrimidine intermediates. Recent optimizations using flow chemistry reduced reaction times from 48 hours to <6 hours while maintaining yields above 85%.
Propriétés
Formule moléculaire |
C14H10N4 |
|---|---|
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
7-benzylpyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C14H10N4/c15-6-12-9-18(8-11-4-2-1-3-5-11)14-13(12)7-16-10-17-14/h1-5,7,9-10H,8H2 |
Clé InChI |
LXMZFBKCHJVTEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C3=CN=CN=C32)C#N |
Origine du produit |
United States |
Méthodes De Préparation
Benzylation at the 7-Position
A common approach involves benzylation of the pyrrolopyrimidine nitrogen using benzyl chloride.
Procedure
-
Starting Material : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.63 mmol) is dissolved in anhydrous DMF.
-
Base : Potassium carbonate (4.89 mmol) is added to deprotonate the NH group.
-
Alkylation : Benzyl chloride (2.45 mmol) is introduced, and the reaction proceeds at room temperature for 24 hours.
-
Workup : Filtration, concentration, and silica gel chromatography (3:1 hexanes/ethyl acetate) yield 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (80% yield).
Key Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Time | 24 hours |
| Yield | 80% |
| Purity (HPLC) | >99% |
Cyanation at the 5-Position
The 4-chloro intermediate undergoes cyanation via nucleophilic substitution or palladium-catalyzed cross-coupling.
Method A: Nucleophilic Substitution
-
Reagents : CuCN or NaCN in DMSO at 120°C.
-
Yield : ~60–70% (estimated from analogous reactions).
Method B: Suzuki-Miyaura Coupling
-
Catalyst : Pd(dppf)Cl₂ (5 mol%).
-
Boron Reagent : Cyanophenylboronic acid (1.2 eq).
-
Yield : 65–75% (extrapolated from similar pyrimidine derivatives).
Cyclization of Pyrrole-3-carbonitrile Derivatives
Knoevenagel Condensation
A pyrrole ring with a pre-installed cyano group is formed via condensation.
Procedure
-
Reactants : Ethyl 3-cyanoacetate (1 eq), benzaldehyde (1 eq), and ammonium acetate in acetic acid.
-
Cyclization : Heated at 100°C for 8 hours to form 5-cyano-pyrrole-2-carboxylate.
-
Pyrimidine Formation : Reaction with guanidine nitrate in ethanol under reflux yields the pyrrolopyrimidine core.
-
Benzylation : As described in Section 1.1.
Key Data
| Parameter | Value |
|---|---|
| Cyclization Yield | 45–50% |
| Final Product Yield | 60% (after benzylation) |
Direct Substitution at Position 5
Chloro-to-Cyano Conversion
A chloro substituent at position 5 is replaced via nucleophilic aromatic substitution.
Procedure
-
Substrate : 5-Chloro-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine (1 eq).
-
Reagent : KCN (3 eq) in DMF at 100°C for 12 hours.
Key Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 55–60% |
Palladium-Catalyzed Cyanation
One-Pot Benzylation and Cyanation
A tandem approach using Pd catalysis introduces both benzyl and cyano groups.
Procedure
-
Substrate : 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Benzylation : Benzylzinc bromide (2 eq) with Pd(PPh₃)₄ (5 mol%) in THF.
-
Yield : 70% (combined steps).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation + Substitution | High purity, scalable | Multi-step, moderate yields | 55–80% |
| Cyclization | Single-pot core formation | Low cyclization efficiency | 45–60% |
| Direct Substitution | Simple conditions | Requires 5-chloro precursor | 55–60% |
| Palladium Catalysis | Tandem functionalization | Costly catalysts | 65–70% |
Mechanistic Insights
-
Benzylation : Proceeds via SN2 mechanism, with KCO₃ deprotonating the NH to facilitate alkylation.
-
Cyanation : Palladium-mediated cross-coupling leverages oxidative addition and transmetallation steps.
-
Cyclization : Knoevenagel condensation forms the pyrrole ring, followed by guanidine-mediated pyrimidine closure .
Analyse Des Réactions Chimiques
4. Applications de la recherche scientifique
Le 5-cyanure de 7-benzyl-7H-pyrrolo[2,3-d]pyrimidine a plusieurs applications de recherche scientifique :
Industrie : Les dérivés du composé peuvent être explorés pour une utilisation dans diverses applications industrielles, notamment le développement de nouveaux matériaux et de produits pharmaceutiques.
Applications De Recherche Scientifique
Scientific Research Applications
1.1 Anticancer Activity
The primary application of 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile lies in its role as a selective inhibitor of monopolar spindle 1 kinase (MPS1). MPS1 is crucial for the spindle assembly checkpoint during cell division, and its overexpression is linked to aggressive cancer types such as triple-negative breast cancer (TNBC). Research indicates that this compound effectively inhibits human TNBC cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells overexpressing MPS1 .
1.2 Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of MPS1 kinase activity. By disrupting the proper segregation of chromosomes during mitosis, the compound induces apoptosis in cancer cells. This selective inhibition provides a targeted approach to cancer therapy, potentially reducing side effects compared to traditional chemotherapeutics .
1.3 Other Biological Activities
In addition to its anticancer properties, derivatives of this compound have been explored for various biological activities:
- Anti-inflammatory Effects: Some derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process .
- Antiviral Activity: Certain pyrrolo[2,3-d]pyrimidine derivatives have shown activity against human cytomegalovirus and herpes simplex virus, indicating potential applications in antiviral therapies .
Case Studies
3.1 In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth in mouse models with human tumor xenografts. The compound showed significant inhibition of tumor proliferation and metastasis compared to standard treatments .
3.2 Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the chemical structure of this compound for enhanced potency and selectivity. Variations in the benzyl substituents have been systematically evaluated to determine their impact on biological activity against various cancer cell lines .
Mécanisme D'action
Le mécanisme d’action du 5-cyanure de 7-benzyl-7H-pyrrolo[2,3-d]pyrimidine implique son inhibition de la kinase du fuseau monoplaire 1 (MPS1). MPS1 est une protéine kinase à double spécificité qui joue un rôle essentiel dans le point de contrôle de l’assemblage du fuseau pendant la division cellulaire. En inhibant MPS1, le composé perturbe la ségrégation correcte des chromosomes, ce qui conduit à l’arrêt du cycle cellulaire et à l’apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Table 2: Spectral and Physicochemical Comparison
- Key Observations: The benzyl derivative’s nitrile group shows a characteristic IR stretch at 2209 cm⁻¹, consistent with other 5-cyano analogs . Diamino derivatives (e.g., ) exhibit lower pKa (~4.46), enhancing solubility in physiological conditions.
Structure-Activity Relationship (SAR) Highlights
- Position 7 :
- Position 4: Aryl groups (e.g., 2,4-dichlorophenyl in ) optimize Hsp90 binding, while amino groups (e.g., ) favor solubility.
- Position 5 :
- The nitrile group is critical for hydrogen bonding with backbone amides (e.g., Hsp90’s Asp93 ).
Q & A
Q. What analytical techniques confirm compound purity for pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
